6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester
Overview
Description
“6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . It has a molecular weight of 346.96 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BBrF2O3/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-9(16)7(6-18)11(10)17/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 346.96 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Practical Synthesis of Related Compounds
A study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis is significant for its improved yield and cost-effectiveness, potentially applicable to related bromo- and difluoroboronate esters in medicinal chemistry research (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Degradation
Research on 2,4,6-Tribromophenol, a widely produced brominated phenol, reviewed its environmental concentrations, toxicokinetics, and toxicodynamics, shedding light on the environmental fate of brominated compounds and their degradation products. This could provide a framework for studying the environmental behavior of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester (Koch & Sures, 2018).
Food Safety and Toxicants
The presence of fatty acid esters of 3-monochloropropane-1,2-diol in food categories and their potential toxic effects have been reviewed. This study's findings on food safety and chemical toxicants might parallel investigations into the safety profiles of similar ester compounds in consumer products (Gao, Li, Huang, & Yu, 2019).
Catalytic and Biotechnological Applications
A review on catalytic routes for producing polyphenolic esters from biomass feedstocks highlights the importance of catalysis in synthesizing valuable chemical compounds, potentially relevant for synthesizing or modifying boronic esters for various applications (Faggiano, Ricciardi, & Proto, 2022).
Biosensors and Analytical Applications
Recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives has been reviewed, emphasizing the selective binding to diols for glucose sensing. This indicates potential research avenues for 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester in developing selective chemosensors or biosensors (Anzai, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF2O3/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-9(16)7(6-18)11(10)17/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSKKKYKFXYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2F)C=O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130097 | |
Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester | |
CAS RN |
2121512-44-3 | |
Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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